![molecular formula C15H12F2N2O3S B2860319 2,5-difluoro-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide CAS No. 921558-30-7](/img/structure/B2860319.png)
2,5-difluoro-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide
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Overview
Description
Scientific Research Applications
Photodynamic Therapy and Cancer Treatment
One notable application of compounds structurally related to 2,5-difluoro-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide is in the field of photodynamic therapy for cancer treatment. A study highlighted the synthesis and characterization of new zinc phthalocyanines substituted with benzenesulfonamide derivative groups, showcasing their potential as Type II photosensitizers due to their excellent fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. These characteristics suggest their significant potential in treating cancer through photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial and Anticancer Activities
Compounds similar to 2,5-difluoro-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide have been synthesized and evaluated for their antimicrobial and anticancer activities. A series of benzenesulfonamide derivatives exhibited significant effectiveness against various microbial strains and showed promising anticancer activity against cell lines such as HCT116 and RAW 264.7, indicating the potential of these compounds in antimicrobial and anticancer therapies (Kumar et al., 2014).
Carbonic Anhydrase Inhibition
Another research avenue involves the synthesis of benzenesulfonamide derivatives for the inhibition of carbonic anhydrase, a metalloenzyme crucial in various physiological functions. These compounds demonstrated significant inhibitory properties against human carbonic anhydrase isoforms, which are pertinent in conditions like glaucoma, epilepsy, and certain cancers. This suggests the utility of such compounds in developing therapeutic agents targeting carbonic anhydrase isoforms (Sethi et al., 2013).
Cyclooxygenase-2 Inhibition
Research on 4-substituted benzenesulfonamide derivatives has demonstrated their efficacy in inhibiting cyclooxygenase-2 (COX-2), an enzyme associated with inflammation and pain. The introduction of a fluorine atom in these compounds was found to preserve COX-2 potency while significantly increasing COX-1/COX-2 selectivity, highlighting their potential in developing selective COX-2 inhibitors for conditions like rheumatoid arthritis and osteoarthritis (Hashimoto et al., 2002).
Mechanism of Action
Target of Action
The compound, 2,5-difluoro-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide, is a derivative of indole . Indole derivatives are known to bind with high affinity to multiple receptors , which suggests that this compound may also interact with various targets.
Mode of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may interact with its targets in a way that modulates their function, leading to changes in cellular processes.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may affect multiple biochemical pathways.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may have various effects at the molecular and cellular level.
properties
IUPAC Name |
2,5-difluoro-N-(1-methyl-2-oxo-3H-indol-5-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F2N2O3S/c1-19-13-5-3-11(6-9(13)7-15(19)20)18-23(21,22)14-8-10(16)2-4-12(14)17/h2-6,8,18H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTHQXQNKUOQGIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=CC(=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-difluoro-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide |
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